2,4-dichloro-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline
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Overview
Description
N-(2,4-DICHLOROPHENYL)-N-(4,4,7-TRIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)AMINE is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group and a dihydro-dithioloquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DICHLOROPHENYL)-N-(4,4,7-TRIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)AMINE typically involves multiple steps, starting with the preparation of the dichlorophenyl and dihydro-dithioloquinoline intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DICHLOROPHENYL)-N-(4,4,7-TRIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)AMINE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the efficiency and outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
N-(2,4-DICHLOROPHENYL)-N-(4,4,7-TRIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)AMINE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of N-(2,4-DICHLOROPHENYL)-N-(4,4,7-TRIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)AMINE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,4-DICHLOROPHENYL)-N-(4,4,7-TRIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)AMINE include:
Uniqueness
What sets N-(2,4-DICHLOROPHENYL)-N-(4,4,7-TRIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)AMINE apart from similar compounds is its unique structure, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C19H16Cl2N2S2 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C19H16Cl2N2S2/c1-10-4-6-12-15(8-10)23-19(2,3)17-16(12)18(25-24-17)22-14-7-5-11(20)9-13(14)21/h4-9,23H,1-3H3 |
InChI Key |
QGSMKZYBRGVLTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2)(C)C)SSC3=NC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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